molecular formula C14H9FO3 B1293745 2-(4-Fluorobenzoyl)benzoic acid CAS No. 7649-92-5

2-(4-Fluorobenzoyl)benzoic acid

Cat. No. B1293745
CAS RN: 7649-92-5
M. Wt: 244.22 g/mol
InChI Key: FJAZVXUPZQSZKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorobenzoyl)benzoic acid is a compound that can be associated with various fluorinated benzoic acid derivatives. These derivatives are of significant interest due to their potential applications in pharmaceuticals and materials science. The papers provided discuss several related compounds, their synthesis, molecular structures, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related fluorinated benzothiazoles is described, where modifications to the Jacobsen cyclization process allowed the production of pure samples of target compounds . Another study reports the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a multireactive building block for the synthesis of various heterocyclic scaffolds . Additionally, a method for synthesizing 2-(N-phenylamino)benzoic acids starting from 2-fluorobenzoic acids is presented, highlighting the reaction conditions and factors influencing the outcome .

Molecular Structure Analysis

The molecular structure of mono-fluoro-benzoic acids has been studied using microwave spectroscopy, identifying different conformers for these compounds . In another study, the crystal structure of a binuclear Zn(II) complex with 2-fluorobenzoate ligands is described, showing a distorted square-pyramidal and tetrahedral geometry . The crystal structures of other related benzoic acid derivatives have also been analyzed, providing insights into their molecular conformations .

Chemical Reactions Analysis

The reactivity of these compounds is highlighted in several studies. For instance, the cyclocondensation of 1,2-diaminobenzene with [4-18F]fluorobenzoic acid under microwave heating is reported, which is a key step in synthesizing phenylbenzimidazole derivatives . The formation of hydrogen-bonded liquid crystalline complexes involving allyloxybenzoic acid compounds and 4,4'-bipyridine is another example of the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the liquid crystalline properties of hydrogen-bonded complexes based on benzoic acid compounds are affected by the presence of fluorine atoms . Solid solutions of benzoic acid and 4-fluorobenzoic acid exhibit unique crystal structures, indicating the influence of C–H···F hydrogen bonds .

Scientific Research Applications

1. Synthesis of 9-fluoro-7H-benz(de)anthracene-7-one

  • Application Summary: “2-(4-Fluorobenzoyl)benzoic acid” is used as a starting material for the synthesis of 9-fluoro-7H-benz(de)anthracene-7-one . This compound is a fluorinated derivative of benzanthrone, which is a polycyclic aromatic hydrocarbon used in dye manufacturing.
  • Results or Outcomes: The search results do not provide specific outcomes or quantitative data for this application .

2. Synthesis of Heparan Sulfate Glycosaminoglycans (HSGAG)-mimetic compounds

  • Application Summary: “2-(4-Fluorobenzoyl)benzoic acid” is used as a starting reagent for the synthesis of Heparan Sulfate Glycosaminoglycans (HSGAG)-mimetic compounds . HSGAGs are complex carbohydrates that play crucial roles in various biological processes, including cell signaling and viral infection. Mimetics of these compounds can be used in biomedical research and potentially as therapeutic agents.
  • Results or Outcomes: The search results do not provide specific outcomes or quantitative data for this application .

3. Acidity Comparison of Fluorobenzoic Acids

  • Application Summary: There is a discussion on the acidity of 2-fluorobenzoic acid and 4-fluorobenzoic acid . The acidity of these compounds can be influenced by factors such as intramolecular hydrogen bonding and the inductive effect of the fluorine atom .
  • Results or Outcomes: The search results do not provide specific outcomes or quantitative data for this application .

4. Acidity Comparison of Fluorobenzoic Acids

  • Application Summary: There is a discussion on the acidity of 2-fluorobenzoic acid and 4-fluorobenzoic acid . The acidity of these compounds can be influenced by factors such as intramolecular hydrogen bonding and the inductive effect of the fluorine atom .
  • Results or Outcomes: The search results do not provide specific outcomes or quantitative data for this application .

Safety And Hazards

  • WGK Classification : WGK 3 (moderate water hazard) .
  • Personal Protective Equipment : Recommended use of a dust mask type N95 (US), eyeshields, and gloves when handling .

properties

IUPAC Name

2-(4-fluorobenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAZVXUPZQSZKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227294
Record name 2-(4-Fluorobenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorobenzoyl)benzoic acid

CAS RN

7649-92-5
Record name 2-(4-Fluorobenzoyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7649-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorobenzoyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007649925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7649-92-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111165
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Fluorobenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-fluorobenzoyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.732
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 25 parts of 1,3-isobenzofurandione and 108.5 parts of fluorobenzene were added portionwise 50 parts of aluminium chloride. Upon completion, the whole was heated slowly to reflux and stirring was continued for 1.50 hours at reflux temperature. The reaction mixture was cooled and poured onto a mixture of crushed ice and 60 parts of concentrated hydrochloric acid. The product was extracted twice with dichloromethane. The combined extracts were washed with a sodium hydroxide solution 10%. The aqueous phase was separated, washed with 2,2'-oxybispropane and acidified with concentrated hydrochloric acid while cooling. The whole was stirred for one hour at room temperature. The precipitated product was filtered off and dissolved in benzene. The solution was distilled azeotropically to dry. The solid residue was stirred in hexane. The product was filtered off and dried in vacuo at about 50° C., yielding 33.5 parts (80.7%) of 2-(4-fluorobenzoyl)benzoic acid; mp. 129.2° C. (intermediate 7).
[Compound]
Name
25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 1 M solution of lithium aluminum hydride in THF (258 ml, 258 mmol) was added dropwise to a solution of the mixture of 2-(4-fluorobenzyl)benzoic acid and the starting material 2-(4-fluorobenzoyl)benzoic acid, which was isolated in step 1, in THF (200 ml). The reaction mixture was heated to reflux for 2 hours. It was cooled to 0° C. Carefully, methanol (100 ml) and water (50 ml) were added successively. A 10% aqueous solution of sodium hydrogensulphate (500 ml) and a 1 N solution of sodium chloride in water were added. The phases were separated. The aqueous phase was extracted with ethyl acetate (2×300 ml). The combined organic layers were washed with a saturated aqueous solution of sodium hydrogencarbonate (600 ml) and dried over magnesium sulphate. The solvent was removed in vacuo. 5.23 g of [2-(4-fluorobenzyl)phenyl]methanol were isolated by flash chromatography on silica (200 g), using ethyl acetate/heptane 1:1 as eluent.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(4-fluorobenzyl)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
258 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorobenzoyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorobenzoyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-(4-Fluorobenzoyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-(4-Fluorobenzoyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-(4-Fluorobenzoyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-(4-Fluorobenzoyl)benzoic acid

Citations

For This Compound
51
Citations
J Wang, XT Geng, ZY Li, Y Zhao, H Wu… - Spectroscopy and …, 2009 - ingentaconnect.com
The present paper reports three new europium complexes, EuL3(H2O)6,EuL3Phen(H2O)4 and EuL3(TPPO)(H2O)5,synthesized with Eu(NO3)3·6H2O, 2-(4-fluorobenzoyl) benzoic acid…
Number of citations: 1 www.ingentaconnect.com
TA Yangirov, NG Gileva, AA Fatykhov… - Russian Chemical …, 2023 - Springer
The nucleophilic substitution reaction of bisphenol A, Phenolphthalein, and resorcinol with 2-(4-fluorobenzoyl)benzoic acid gave previously undescribed diketoacids and their …
Number of citations: 0 link.springer.com
J Gronowska, A Kalinowska - Journal of fluorine chemistry, 1993 - Elsevier
Products of the condensation reaction of S(4Auorobenzoyl)benzoic acid with m-cresol Page 1 Jourmal of Flwrine Chxwzistry, 61 (1993) 233-238 233 Products of the condensation reaction of …
Number of citations: 1 www.sciencedirect.com
T Chamoli, MSM Rawat, M Jacob - Journal of Enzyme Inhibition …, 2012 - Taylor & Francis
An efficient and economical synthesis of some new fluorine substituted phthalides was accomplished from two γ-keto acids, 2-(4-fluorobenzoyl)benzoic acid and 2-(3,5-dinitro-4-…
Number of citations: 2 www.tandfonline.com
K SUZUKI, EK WEISBURGER… - The Journal of Organic …, 1961 - ACS Publications
The reaction of p-fluorophenylmagnesium iodide with 6-oxo-2-methy 1-4, 5-benz-l, 3-oxazine (from acetic anhydride and anthranilic acid) gave 2-(4'-fluorobenzoyl) acetanilide, which …
Number of citations: 17 pubs.acs.org
M Zhang, J Li - Materials Letters, 2019 - Elsevier
A novel porphyrin derivative named porphyrin-diazocine-porphyrin (PDP) has been synthesized and characterized. Optical behaviors of PDP are investigated upon concentration of …
Number of citations: 10 www.sciencedirect.com
DM Knauss, JT Bender - Journal of Polymer Science Part A …, 2002 - Wiley Online Library
The phthalide ring was examined as an activating group for nucleophilic aromatic substitution. The proposed mechanism by which activation occurs is through a ring opening of the …
Number of citations: 16 onlinelibrary.wiley.com
J Miao, H Ge - Organic letters, 2013 - ACS Publications
Palladium-catalyzed chemoselective decarboxylative cross coupling of benzoic acids with α-oxocarboxylic acids was realized via an arene sp 2 C–H functionalization process. This …
Number of citations: 109 pubs.acs.org
K Ishida, S Simizu, T Teruya, MK Wierzba… - Bioorganic & medicinal …, 2004 - Elsevier
A biological evaluation of the antiadhesive activity of novel heparan sulfate glycosaminoglycans mimetic compounds (KI-compounds) is described. In an adhesion assay, KI-111 [2-(4-…
Number of citations: 2 www.sciencedirect.com
M Hess, A Schulze Elfringhoff… - Journal of Enzyme …, 2008 - Taylor & Francis
A series of 3-pyrrol-3-yl-3H-isobenzofuran-1-ones was synthesized and assessed for the ability to inhibit cytosolic phospholipase A 2 α (cPLA 2 α). Several of these compounds were …
Number of citations: 2 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.